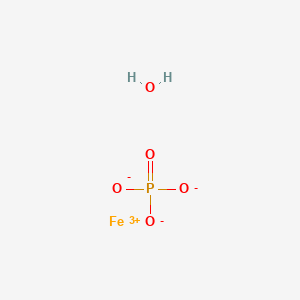

Iron(III) phosphate hydrate

Description

Overview of Iron(III) Phosphate (B84403) Hydrates and their Polymeric Forms

Iron(III) phosphate, with the chemical formula FePO₄, can exist in anhydrous forms and as hydrates with varying amounts of water molecules. wikipedia.org These hydrates, denoted as FePO₄·nH₂O, exhibit complex polymeric structures. The arrangement of FeO₆ octahedra and PO₄ tetrahedra, along with the incorporated water molecules, defines the crystal structure and ultimately the material's properties. acs.orgresearchgate.net

The degree of hydration significantly influences the structural framework of iron(III) phosphate. Two of the most studied hydrates are the dihydrate (FePO₄·2H₂O) and the monohydrate (FePO₄·H₂O).

FePO₄·2H₂O (Dihydrate): This form exists in several polymorphic structures, including strengite and phosphosiderite (also referred to as metastrengite II). acs.orggoogle.com In these structures, the iron center is octahedrally coordinated with two water molecules positioned cis to each other. wikipedia.org The theoretical water content for the dihydrate is approximately 19.3 wt%. google.com The dehydration of these dihydrate forms can lead to the formation of new, thermally unstable FePO₄ phases that retain the essential Fe-P backbone of the original hydrate (B1144303). acs.orgnih.gov

FePO₄·H₂O (Monohydrate): A notable monohydrate form can be synthesized via a topotactic ion-exchange reaction from tavorite LiFePO₄(OH). acs.orgresearchgate.netacs.org This process results in a structure that is very similar to its precursor, characterized by chains of FeO₆ octahedra linked by PO₄ tetrahedra, creating tunnels within the framework. acs.orgresearchgate.netacs.org Neutron diffraction studies have revealed that in this monohydrate, the water molecule is located within the chains of FeO₆ octahedra, leading to considerable distortion of these octahedra. acs.orgacs.org

Other hydration states, such as FePO₄·2.75H₂O (koninckite) and FePO₄·4H₂O (tetrahydrate), have also been identified, each with its unique crystal structure and properties. cambridge.orgchemimpex.com

Crystallographic polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a key characteristic of hydrated iron(III) phosphates. For FePO₄·2H₂O, at least three polymorphs are well-documented: strengite, metastrengite I, and metastrengite II. researchgate.netacs.orgresearchgate.net The formation of a specific polymorph can be controlled by synthesis conditions such as pH. researchgate.netethz.ch For instance, monoclinic FePO₄·2H₂O (phosphosiderite) tends to form in more acidic solutions with faster iron dissolution rates, while the orthorhombic form can be achieved under different conditions. ethz.ch

The table below summarizes the crystallographic data for some of the known polymorphs of FePO₄·2H₂O. researchgate.netacs.orgresearchgate.net

| Polymorph | Crystal System | Space Group | Unit Cell Parameters |

| Strengite | Orthorhombic | Pbca | a = 9.8923(6) Å, b = 10.125(1) Å, c = 8.729(1) Å |

| Metastrengite I | Orthorhombic | Pbnm | a = 5.226(2) Å, b = 10.026(3) Å, c = 8.917(3) Å |

| Metastrengite II | Monoclinic | P2₁/n | a = 5.3276(3) Å, b = 9.800(1) Å, c = 8.7129(6) Å, β = 90.532(6)° |

These different crystalline arrangements have a direct impact on the material's electrochemical and magnetic properties. acs.org

Diverse Hydration States and Their Structural Implications (e.g., FePO₄·2H₂O, FePO₄·H₂O)

Historical Context of Iron(III) Phosphate Hydrate Research

The study of iron(III) phosphate hydrates has a long history, initially in the context of mineralogy with the identification of minerals like strengite. wikipedia.org In more recent times, research has been driven by the compound's potential applications in various industries. Historically, iron phosphate has been utilized in the steel and glass industries. acs.org A significant milestone in the research of iron(III) phosphate was the discovery of its potential as a cathode material for lithium-ion batteries. acs.orgresearchgate.netmdpi.com This discovery, particularly concerning lithium iron phosphate (LiFePO₄), spurred intensive investigation into the synthesis and properties of its precursor, this compound. google.comnih.gov Early studies focused on understanding the thermal behavior of these hydrates and the resulting anhydrous polymorphs. acs.org More recent research has delved into controlling the synthesis to produce specific crystalline phases and morphologies with desirable characteristics for battery applications. google.comethz.ch

Significance of this compound Across Disciplines

The importance of this compound extends across multiple scientific and industrial fields, primarily due to its role in energy storage and environmental applications.

This compound is a crucial precursor in the synthesis of lithium iron phosphate (LiFePO₄), a prominent cathode material in lithium-ion batteries. nih.govscientificlabs.co.uk LiFePO₄ is recognized for its high power capability, low cost, non-toxicity, and excellent thermal safety, making it a key component in energy storage systems for electric vehicles and grid-scale applications. researchgate.net The properties of the final LiFePO₄ cathode, such as particle size and purity, are heavily dependent on the characteristics of the initial FePO₄·2H₂O precursor. google.comnih.gov Research has shown that both amorphous and crystalline forms of hydrated iron(III) phosphates can be used as positive electrode materials in rechargeable lithium batteries, exhibiting reversible lithium insertion at potentials between 2.5 and 3.5 V. researchgate.net Furthermore, some iron phosphate hydroxide (B78521) hydrates have been investigated as electrocatalysts for the hydrogen evolution reaction, a key process in water splitting for hydrogen production. rsc.org

This compound plays a significant role in environmental remediation and sustainable practices. One of its key applications is as a phosphate binder. chemimpex.comtandfonline.com In wastewater treatment, it helps to remove excess phosphates, mitigating nutrient pollution in aquatic ecosystems. chemimpex.com In the medical field, ferric citrate (B86180) hydrate is used as a phosphate binder to treat hyperphosphatemia (elevated phosphate levels) in patients with chronic kidney disease. karger.comoncotarget.comresearchgate.net By binding with dietary phosphate in the gastrointestinal tract, it forms an insoluble complex that is excreted, thereby reducing phosphate absorption. karger.comresearchgate.net Additionally, iron(III) phosphate is used in agriculture as a slow-release fertilizer, providing essential nutrients to plants over an extended period while minimizing environmental runoff. chemimpex.com Its use in coatings for steel also contributes to corrosion prevention, extending the lifespan of metal structures. wikipedia.orgtaylorandfrancis.com

Relevance in Catalysis

This compound demonstrates notable catalytic activity in a variety of organic reactions. Its microporous and mesoporous structures provide a large surface area, enhancing its effectiveness as a catalyst. This property is particularly valuable for selective catalysis, where the goal is to favor specific reaction pathways.

One of the key applications of this compound in catalysis is in the petrochemical industry. It serves as a catalyst in the oxidative dehydrogenation of isobutyric acid, a critical step in the production of methacrylic acid. lookchem.com Methacrylic acid is a vital monomer for manufacturing polymethacrylates and other specialty chemicals. lookchem.com Furthermore, it is used as a catalyst support for the partial oxidation of methane (B114726) to produce valuable chemicals like methanol, formaldehyde, and dimethyl ether. lookchem.com

In the realm of organic synthesis, iron(III) phosphate dihydrate (FePO₄·2H₂O) is utilized as a catalyst for the one-pot, three-component Biginelli reaction to synthesize 3,4-dihydropyrimidin-2(1H)-ones and thiones. scientificlabs.co.uknovapublishers.com It also catalyzes the synthesis of methyl methacrylate (B99206) (MMA) through the oxidative dehydrogenation of methyl isobutyrate (MIB). scientificlabs.co.ukchemicalbook.com Research has shown its effectiveness in catalyzing a wide array of reactions, including the synthesis of 2,4,5-triarylated imidazoles, acetylation of alcohols and phenols, and the formation of polyhydroquinoline derivatives. novapublishers.com

Table 1: Catalytic Applications of this compound

| Reaction Type | Product(s) | Reference |

|---|---|---|

| Oxidative Dehydrogenation | Methacrylic Acid | lookchem.com |

| Partial Oxidation of Methane | Methanol, Formaldehyde, Dimethyl Ether | lookchem.com |

| Biginelli Reaction | 3,4-dihydropyrimidin-2(1H)-ones and thiones | scientificlabs.co.uknovapublishers.com |

| Oxidative Dehydrogenation | Methyl Methacrylate (MMA) | scientificlabs.co.ukchemicalbook.com |

| One-pot Synthesis | 2,4,5-triarylated imidazoles, Polyhydroquinoline derivatives | novapublishers.com |

Other Emerging Research Areas

Beyond catalysis, this compound is a key material in several other advanced research fields. A significant application is in energy storage, where it serves as a precursor for the synthesis of lithium iron phosphate (LiFePO₄). LiFePO₄ is a widely used cathode material in lithium-ion batteries, valued for its thermal stability, safety, and long cycle life. The dihydrate form is specifically mentioned as a precursor for creating carbon-coated LiFePO₄ cathodes. scientificlabs.co.ukchemicalbook.com

The electrochemical properties of different crystalline forms of hydrated iron(III) phosphate are also under investigation. researchgate.netacs.org For instance, a new crystalline form, FePO₄·H₂O, was synthesized and shown to allow for lithium intercalation at an average voltage of approximately 2.8 V, with good cyclability. researchgate.netacs.org Researchers have synthesized various polymorphs of FePO₄·2H₂O, such as strengite and metastrengite, and studied their thermal behavior and potential as positive electrodes in lithium batteries. acs.org

In the field of materials science, this compound is used in the preparation of phosphate glass fibers. scientificlabs.co.ukchemicalbook.com It is also utilized in ceramic glazes to impart color and enhance mechanical properties. Another application is in anti-corrosive coatings.

Research Gaps and Future Directions in this compound Studies

Despite the progress made, several research gaps and promising future directions exist in the study of this compound. A deeper understanding of the fundamental processes of nucleation and crystallization of its various hydrated forms is still needed. acs.orgnih.gov Recent studies have begun to unravel the complex, multi-stage crystallization process of related iron phosphates, which can inform the synthesis of this compound with controlled properties. acs.orgnih.gov

The synthesis of new crystalline phases of iron(III) phosphate remains an active area of research. researchgate.net The dehydration of different hydrated forms can lead to novel FePO₄ phases with unique crystal structures and properties. researchgate.net Further investigation into the relationship between the synthesis conditions, the resulting crystal structure, and the material's electrochemical and magnetic properties is warranted. researchgate.net

For catalytic applications, future research could focus on enhancing the catalytic activity and selectivity of this compound through methods such as doping with other metals or creating composites with other materials. Exploring its use in a wider range of "green" chemical processes is also a promising avenue, leveraging its potential as an environmentally benign catalyst. novapublishers.com

In the context of energy storage, optimizing the synthesis of LiFePO₄ from this compound precursors to achieve even higher performance and lower costs is a continuous goal. sigmaaldrich.com This includes refining particle morphology and size to improve electrochemical performance. researchgate.net The study of mixed-valence iron phosphates derived from hydrated precursors also presents an interesting direction for discovering new materials with unique electronic and magnetic properties. mdpi.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Iron(III) phosphate dihydrate |

| Lithium iron phosphate |

| Methacrylic acid |

| Methanol |

| Formaldehyde |

| Dimethyl ether |

| 3,4-dihydropyrimidin-2(1H)-ones |

| Thiones |

| Methyl methacrylate |

| 2,4,5-triarylated imidazoles |

| Polyhydroquinoline |

Structure

2D Structure

Properties

IUPAC Name |

iron(3+);phosphate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2/q+3;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKNQWUJROKKEQ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]P(=O)([O-])[O-].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeH2O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90199795 | |

| Record name | Ferric phosphate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to light yellow powder; Insoluble in water; [Acros Organics MSDS] | |

| Record name | Ferric phosphate hydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20925 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

172426-89-0, 51833-68-2 | |

| Record name | Ferrate(1-), hydroxy[phosphato(3-)-O]-, hydrogen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172426-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ferric phosphate hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051833682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferric phosphate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ferric orthophosphate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Control of Iron Iii Phosphate Hydrate

Precipitation Techniques for Iron(III) Phosphate (B84403) Hydrate (B1144303)

Precipitation is a widely utilized method for synthesizing iron(III) phosphate hydrate due to its relative simplicity and scalability. mdpi.com This technique involves the reaction of soluble iron(III) salts with a phosphate source in an aqueous solution, leading to the formation of an insoluble FePO₄·nH₂O precipitate. The physical and chemical properties of the resulting material are highly dependent on the precise control of reaction parameters.

Controlled pH and Temperature Precipitation

The pH of the reaction solution and the precipitation temperature are paramount in determining the crystalline phase and properties of the synthesized this compound. Different crystalline polymorphs of FePO₄·2H₂O, such as strengite and metastrengite, can be selectively prepared by carefully controlling the pH of the aqueous solution. acs.orggoogle.com For instance, research has shown that at the most acidic conditions (pH ≤ 1.0), the precipitate is essentially pure metastrengite. google.com As the pH increases, different phases or mixtures of phases can be obtained. One study reported that by mixing FeCl₃·6H₂O and H₃PO₄, the resulting precipitates were monoclinic, a mix of monoclinic and orthorhombic, and orthorhombic at pH ranges of 0-1, 1-2, and 3-4, respectively. researchgate.net

Temperature also plays a crucial role. Homogeneous precipitation from equimolecular solutions of Fe(NH₄)₂(SO₄)₂·6H₂O and NH₄H₂PO₄ at ambient temperature and a pH of 2.0 yields amorphous FePO₄·2H₂O. researchgate.netresearchgate.net In another study, pure FePO₄·2H₂O was successfully synthesized at a reaction temperature of 80°C and a pH of 2. researchgate.net The temperature can also influence the kinetics of phase transformations, with increased temperatures generally shortening the induction period for crystallization. mdpi.com For example, heating an amorphous ferric phosphate precipitate slurry to temperatures between 85-100°C can induce crystallization into ferric phosphate dihydrate. google.com

| Parameter | Condition | Resulting Phase/Product | Reference |

| pH | ≤ 1.0 | Metastrengite | google.com |

| pH | 0-1 | Monoclinic (Strengite) | researchgate.net |

| pH | 1-2 | Monoclinic & Orthorhombic Mix | researchgate.net |

| pH | 3-4 | Orthorhombic (Metastrengite) | researchgate.net |

| pH | 2.0 | Amorphous FePO₄·2H₂O | researchgate.netresearchgate.net |

| Temperature | Ambient | Amorphous FePO₄·2H₂O (at pH 2.0) | researchgate.netresearchgate.net |

| Temperature | 80°C | FePO₄·2H₂O (at pH 2.0) | researchgate.net |

| Temperature | 85-100°C | Crystalline FePO₄·2H₂O (from amorphous slurry) | google.com |

Influence of Reactant Concentration and Molar Ratios

The concentration of reactants and their molar ratios are key variables for controlling the particle size and purity of the resulting this compound. Studies have shown that reactant concentration can be varied over a range to achieve the desired product without introducing impurities. For example, FePO₄·2H₂O with no impurities was obtained with reactant concentrations from 0.1 mol/L to 1.5 mol/L, and a concentration of 1 mol/L was found to be optimal for producing a precursor for high-performance LiFePO₄. researchgate.net

The molar ratio of phosphate to iron (P/Fe) can influence the phase and morphology of the product. In a phosphation process using β-FeOOH nanorods, the P/Fe molar ratio was adjusted by changing the concentration of phosphoric acid, leading to products with different phases. ethz.ch Another study investigating the synthesis of FePO₄ nanospheres found that varying the molar ratio of Fe²⁺/PO₄³⁻ resulted in hollow nanospheres with different shell thicknesses. researchgate.net Controlled crystallization methods have also utilized specific reactant concentrations, such as 0.2 mol/L for both Fe(NO₃)₃ and H₃PO₄, to produce amorphous FePO₄·xH₂O powders with controlled particle sizes. iieta.org

| Reactant | Concentration/Ratio | Observation | Reference |

| Fe(NO₃)₃ & H₃PO₄ | 0.2 mol/L each | Controlled particle size of amorphous FePO₄·xH₂O | iieta.org |

| Fe and P precursors | 1.0 mol/L | Optimal for high-performance LiFePO₄ precursor | researchgate.net |

| P/Fe molar ratio | Varied (0.056-0.5 M H₃PO₄) | Resulted in different product phases | ethz.ch |

| Fe²⁺/PO₄³⁻ molar ratio | Varied (1:1 to 1:4) | Controlled shell thickness of hollow nanospheres | researchgate.net |

Role of Aging Time in Precipitation Processes

Aging, the process of holding the precipitate in its mother liquor for a period, is a critical step that influences the crystallinity, morphology, and phase purity of this compound. Freshly formed Fe(III)-precipitates are often metastable and can transform into more stable, ordered phases over time. researchgate.net The duration of the aging process can have significant effects on the final product. For instance, one study optimized the preparation of amorphous FePO₄·2H₂O and found that an aging time of 4 hours was ideal for achieving good dispersity. researchgate.net

The coupling of precipitation with an aging step allows for the synergistic effect of initial precursor formation and subsequent growth from the solution, enabling the formation of different morphologies and crystal structures. acs.org However, some controlled precipitation methods can be time-consuming, requiring an aging step of several days to obtain specific phases like monoclinic or orthorhombic FePO₄·2H₂O. researchgate.net The transformation from an amorphous precipitate to a crystalline form, such as monoclinic FePO₄·2H₂O, is a kinetic process where aging time is a key factor, with the dissolution of the amorphous phase being the rate-limiting step. mdpi.com The aging process itself can be affected by various ions present in the solution, which can retard the transformation of the precipitate. researchgate.net

Hydrothermal Synthesis of this compound

Hydrothermal and solvothermal synthesis are powerful methods for producing highly crystalline and morphologically controlled materials. These techniques involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents at elevated temperatures and pressures in a sealed vessel, such as an autoclave. nih.govnih.govosti.gov This approach is particularly effective for synthesizing various iron(III) phosphates, including FePO₄·2H₂O. researchgate.netrsc.org

Investigation of Solvo/Hydrothermal Conditions (e.g., temperature, pressure, time)

The conditions within the autoclave—namely temperature, pressure, and reaction time—are critical parameters that dictate the outcome of the hydrothermal synthesis. The reaction of FeCl₃, H₃PO₄, and urea (B33335) in an aqueous solution at 180°C under mild hydrothermal conditions can lead to the formation of several individual compounds, including FePO₄·2H₂O, depending on the reactant ratios. researchgate.netrsc.org The pressure is typically autogenous, meaning it is generated by the vapor pressure of the solvent at the reaction temperature.

Reaction time is another crucial variable. In a solvothermal reaction involving synthetic phosphosiderite (FePO₄·2H₂O), urea, and acetone, the product obtained was found to be a function of the reaction time, leading to different ammonium (B1175870) iron phosphate phases. osti.govresearchgate.net Similarly, synthesizing large crystals of Fe(NH₃)₂PO₄ via a hydrothermal route required heating at 453 K (180°C) for six days. nih.gov A low-temperature hydrothermal process has also been used to prepare hierarchical iron(III) hydrogen phosphate hydrate crystals, demonstrating the versatility of this method across a range of temperatures. nih.gov

| Method | Temperature | Time | Reactants/Precursors | Resulting Product | Reference |

| Hydrothermal | 180°C | Not specified | FeCl₃, H₃PO₄, Urea | FePO₄·2H₂O, among others | researchgate.netrsc.org |

| Hydrothermal | 180°C (453 K) | 6 days | C₄H₉NH₃(H₂PO₄), FeCl₃·6H₂O, Urea | Fe(NH₃)₂PO₄ crystals | nih.gov |

| Solvothermal | Not specified | Varied | FePO₄·2H₂O, Urea, Acetone | Various ammonium iron phosphates | osti.govresearchgate.net |

| Hydrothermal | Low Temperature | Not specified | Not specified | Hierarchical iron(III) hydrogen phosphate hydrate | nih.gov |

Templating and Additive Effects on Morphology and Crystallinity

The morphology and crystallinity of hydrothermally synthesized this compound can be precisely controlled through the use of templates and additives. Additives can act as chelating ligands, pH modifiers, or structure-directing agents. For example, in the presence of urea, hydrothermal synthesis can yield different iron(III) phosphate compounds. researchgate.netrsc.org Without urea or at low concentrations, only FePO₄·2H₂O is formed. As the urea concentration increases, it decomposes to generate ammonia, raising the pH and leading to the sequential formation of various ammonium iron phosphates. nih.gov Phosphoric acid has been used as a chelating ligand to control the release of iron ions, enabling the formation of hierarchical iron(III) hydrogen phosphate hydrate crystals via the self-assembly of nanosheets. nih.gov

Templates, which can be surfactants or even biological structures, provide a scaffold around which the material grows, leading to specific shapes and structures. researchgate.netresearchgate.net For example, surfactant templating methods have been employed to create mesostructured or hollow microsphere morphologies of iron phosphate. researchgate.net The use of a cetyltrimethylammonium bromide (CTAB) surfactant was found to be beneficial in preparing FePO₄·2H₂O particles with good dispersity via a precipitation method. researchgate.net Different crystalline forms of hydrated iron(III) phosphates, including strengite and metastrengite, have been prepared as pure crystalline powders by controlling the synthesis conditions, highlighting the influence of reaction parameters on the final crystal structure. acs.org

Sol-Gel Methods for this compound

Sol-gel synthesis offers a versatile approach to producing this compound with controlled properties at relatively low temperatures. This method involves the transition of a colloidal solution (sol) into a gelatinous network (gel), which, upon drying, yields a solid material. The use of different precursors and gelation techniques, such as microwave assistance, allows for fine-tuning of the final product's characteristics.

Inorganic Sol-Gel Synthesis

The inorganic sol-gel process for synthesizing this compound typically involves the hydrolysis and condensation of inorganic precursors in an aqueous medium. This method allows for the formation of amorphous or crystalline materials with high surface areas.

A notable example is the synthesis of amorphous iron(III) phosphate dihydrate (FePO₄·2H₂O) at ambient temperature. researchgate.net In this process, an aqueous solution of iron(III) nitrate (B79036) is used as the iron precursor, which reacts with phosphoric acid. researchgate.net The gelling of the Fe(III)-H₃PO₄ system is a crucial step, and the resulting gel is subsequently dried to obtain the hydrated iron phosphate xerogel. researchgate.net The process can be coupled with a microwave route to facilitate the reaction. researchgate.net

The properties of the synthesized material can be influenced by several factors. For instance, the molar ratio of iron to phosphorus is a key parameter in determining the final composition. researchgate.net The pH of the solution also plays a significant role; for example, a point of zero charge (PZC) and isoelectric point (IEP) of 5.4 have been reported for amorphous FePO₄·2H₂O synthesized via this method.

The use of different starting materials and gelating agents can also modify the synthesis process and the final product. For instance, fine particles of iron phosphate have been prepared from ferric chloride hexahydrate and orthophosphoric acid using propylene (B89431) oxide as a gelating agent. nih.gov Another approach involves the use of ethylene (B1197577) oxide as a gelating agent with precursors like ferric chloride and phosphoric acid. nih.gov

Table 1: Parameters in Inorganic Sol-Gel Synthesis of this compound

| Parameter | Value/Condition | Precursors | Resulting Compound | Source |

| Temperature | Ambient | Iron(III) nitrate, Phosphoric acid | Amorphous FePO₄·2H₂O | researchgate.netresearchgate.net |

| Gelating Agent | Propylene oxide | Ferric chloride hexahydrate, Orthophosphoric acid | Fine particles of iron phosphate | nih.gov |

| Gelating Agent | Ethylene oxide | Ferric chloride, Phosphoric acid | Iron phosphate | nih.gov |

| PZC/IEP | 5.4 | Iron(III) nitrate, Phosphoric acid | Amorphous FePO₄·2H₂O |

Microwave-Assisted Gelification

Microwave irradiation has emerged as a rapid and efficient heating method in sol-gel synthesis, significantly reducing reaction times compared to conventional heating. researchgate.net This technique promotes homogeneous nucleation and can lead to the formation of nanoparticles with a narrow size distribution. mdpi.com

In the context of this compound synthesis, microwave-assisted gelification is often coupled with the inorganic sol-gel method. researchgate.net For instance, a mixture of iron(III) nitrate and phosphoric acid with a 1:1 molar ratio can be irradiated in a microwave oven (e.g., 800 W for about 15 seconds) to form a gel. researchgate.net This gel is then dried at a moderate temperature (e.g., 50°C) to yield amorphous FePO₄·2H₂O. researchgate.net

The rapid and uniform heating provided by microwaves can accelerate the hydrolysis and condensation reactions that lead to gel formation. google.com This can result in a more homogeneous gel network and, consequently, a more uniform final product. mdpi.com The morphology and size of the resulting iron phosphate nanostructures are influenced by factors such as precursor concentration and the presence of surfactants. researchgate.netnih.gov While some microwave-assisted methods are used to produce anhydrous iron phosphate for battery applications, the initial gelation step is crucial for forming the hydrated precursor. google.com

Table 2: Research Findings on Microwave-Assisted Synthesis

| Precursors | Microwave Conditions | Resulting Compound | Key Findings | Source |

| Iron(III) nitrate, Phosphoric acid | 800 W, ~15 sec | Amorphous FePO₄·2H₂O | Rapid formation of a homogeneous gel. | researchgate.net |

| Not specified | Not specified | Iron phosphate nanostructures | Morphology and size are influenced by precursor concentration and surfactants. | researchgate.netnih.gov |

| Ferrous chloride, Sodium carbonate, Glyoxylic acid | 68 °C, 1-8 h | Iron-based aerogels | Microwave heating optimizes the sol-gel process for controlled properties. | nih.gov |

Electrochemical Synthesis Routes

Electrochemical methods provide an alternative pathway for the synthesis of this compound, often offering advantages such as mild reaction conditions and the ability to use elemental iron as a precursor. These techniques can be broadly categorized into electroflocculation and electrochemical oxidation approaches.

Electroflocculation Techniques

Electroflocculation is an environmentally friendly method that can be employed to synthesize microspherical FePO₄·2H₂O precursors. nih.gov This technique involves the in-situ generation of coagulants by the electrolytic oxidation of an appropriate anode. When using iron filings as the anode in a hot solution containing phosphate ions, hydrated ferric phosphate can be precipitated. nih.govacs.org

A key parameter in this process is the pH of the reaction solution, which can be used to control the morphology and crystalline shape of the precursor. nih.gov For example, at a pH of 1.5 and 2.0, crystalline FePO₄·2H₂O with a monoclinic structure can be obtained. nih.govacs.org In contrast, at pH values of 1.0 and 2.5, the resulting precursors are amorphous. acs.org The process typically involves applying a current density (e.g., 11.4 mA cm⁻²) at an elevated temperature (e.g., 90°C) for a specific duration (e.g., 30 minutes) to induce the precipitation of milky white hydrated ferric phosphate. acs.org The precipitate is then collected, washed, and dried. acs.org

This method has been successfully used to convert sludge from the electrocoagulation treatment of source-separated urine into FePO₄·2H₂O. bioline.org.br The process involves dissolving the sludge in hydrochloric acid, treating it with hydrogen peroxide and sodium phosphate, and finally precipitating the iron phosphate by adding sodium hydroxide (B78521). bioline.org.br

Table 3: Influence of pH on Electroflocculation Synthesis of FePO₄·2H₂O

| pH of Reaction Solution | Crystalline Nature | Resulting Morphology | Source |

| 1.0 | Amorphous | Not specified | acs.org |

| 1.5 | Crystalline (Monoclinic) | Microspherical particles assembled from primary nanoparticles and nanorods | nih.govacs.org |

| 2.0 | Crystalline (Monoclinic) | Microspherical particles | nih.govacs.org |

| 2.5 | Amorphous | Not specified | acs.org |

Electrochemical Oxidation Approaches

Electrochemical oxidation methods involve the direct oxidation of an iron source in the presence of phosphate ions to form iron(III) phosphate. While detailed studies focusing specifically on the synthesis of this compound via this route are less common in the provided search results, the principles of electrochemistry suggest its feasibility. In such a process, an iron anode would be oxidized to Fe³⁺ ions, which would then react with phosphate ions in the electrolyte to precipitate hydrated iron phosphate.

The control of parameters such as applied potential or current, electrolyte composition and pH, and temperature would be crucial in determining the phase and morphology of the resulting product. This approach offers the potential for a clean synthesis route, avoiding the need for chemical oxidizing agents.

Topotactic Conversion and Ion Exchange Routes

A prime example of an ion exchange route is the synthesis of a crystalline hydrated iron(III) phosphate, FePO₄·H₂O, from a tavorite LiFePO₄(OH) precursor. researchgate.netacs.org This is achieved through a Li⁺/H⁺ exchange reaction, which has been shown to be topotactic. researchgate.netacs.org The structural similarity between the precursor and the product, both characterized by chains of FeO₆ octahedra linked by PO₄ tetrahedra, allows the reaction to proceed while preserving the framework. researchgate.netacs.org

Topotactic reactions are also observed during the dehydration of hydrated iron phosphates. nih.gov For instance, when monoclinic and orthorhombic FePO₄·2H₂O are dehydrated, the resulting anhydrous FePO₄ phases retain the essential Fe-P backbone framework of their hydrated precursors. nih.gov This occurs because only the bonds associated with the water molecules are broken during the process. While this is a decomposition reaction rather than a synthesis of the hydrate, it highlights the structural relationship and the possibility of reversible topotactic transformations in this system.

Control of Morphology and Particle Size in this compound Synthesis

The morphology and particle size of this compound are critical parameters that significantly influence its properties and performance in various applications. Control over these characteristics is achieved by manipulating synthesis conditions such as pH, temperature, reaction time, and the nature of the precursors and additives. rsc.orgnih.govnih.gov The pH of the reaction solution is a dominant factor, regulating the dissolution rate of iron precursors and the subsequent precipitation of iron phosphate, which in turn determines the resulting crystallographic phase and morphology. rsc.orgethz.ch Similarly, the duration of the synthesis process is crucial for preserving or altering the morphology of the final product. rsc.org

Several synthesis routes, including co-precipitation, hydrothermal, and sol-gel methods, are employed to produce hydrated iron phosphates. ethz.ch However, these conventional bottom-up approaches often yield the monoclinic phase of FePO₄·2H₂O and offer limited control over the crystal phase. ethz.ch Advanced strategies involve using structured precursors or surfactants to guide the growth of the desired morphology. For instance, the addition of a cetyltrimethylammonium bromide (CTAB) surfactant has been shown to effectively modulate the morphology of FePO₄·2H₂O synthesized via anodic oxidation. nih.gov Another approach involves the phosphation of pre-synthesized β-FeOOH nanorods, where the reaction conditions dictate whether the nanorod shape is preserved or transformed into irregular particles. rsc.orgethz.ch

Table 1: Influence of Synthesis Parameters on Morphology and Particle Size

| Parameter | Effect | Resulting Morphology/Phase | Source(s) |

|---|---|---|---|

| pH / P/Fe Molar Ratio | Determines the rate of precursor dissolution and product precipitation; plays a crucial role in phase selection. | Low P/Fe ratio (< 1.8) favors orthorhombic phase; high P/Fe ratio (8.9) leads to monoclinic phase. | rsc.orgethz.ch |

| Treatment Time | Decisive for the preservation of precursor morphology. | Short reaction times can lead to amorphous layers; longer times allow for crystallization and potential morphology changes from nanorods to plate-like aggregates. | rsc.orgethz.ch |

| Temperature | Influences reaction kinetics and phase stability. | Orthorhombic phase forms selectively at a P/Fe ratio of 1.8 between 353 and 413 K. | ethz.ch |

| Surfactants (e.g., CTAB) | Modulates particle growth and aggregation. | Controls morphology and particle size distribution. | nih.gov |

The synthesis of this compound with controlled nanoscale morphologies, such as nanoparticles and nanorods, is of significant interest. A novel approach involves using β-FeOOH nanorods as a template or precursor. rsc.orgethz.ch In this top-down method, the β-FeOOH nanorods react with phosphoric acid. The preservation of the nanorod morphology in the final FePO₄·2H₂O product is highly dependent on the reaction conditions. rsc.orgethz.ch Specifically, the generation of the orthorhombic phase often involves an interfacial reaction that can preserve the rod shape, whereas the formation of the monoclinic phase entails a complete dissolution of the precursor and reprecipitation, leading to a transformation into irregular, agglomerated particles. rsc.orgethz.ch The resulting rod-shaped orthorhombic FePO₄·2H₂O can even maintain its morphology after annealing at high temperatures (923 K). rsc.org

Other methods focus on bottom-up precipitation. Numerous nanostructures, including nanoparticles, have been synthesized by adjusting parameters like solution pH, temperature, and reactant concentrations in co-precipitation routes. nih.gov For instance, both crystalline and amorphous iron phosphate nanoparticles can be produced by controlling the initial and final pH of the reaction mixture during a low-temperature synthesis method. researchgate.net The assembly of these primary nanoparticles and nanorods can further lead to the formation of larger, structured submicron particles. nih.gov

Hierarchical crystal architectures are complex, multi-level structures that are assembled from simpler nanoscale building blocks. These structures are sought after for their high surface area and unique properties. In the case of iron phosphates, hierarchical structures have been successfully synthesized using facile, low-temperature hydrothermal processes. nih.govresearchgate.net One method involves using phosphoric acid as a chelating ligand to control the release of iron ions, leading to the formation of nanosheets that then self-assemble into hierarchical iron(III) hydrogen phosphate hydrate crystals. nih.govresearchgate.net

Another example is the synthesis of novel hierarchical Fe₅(PO₄)₄(OH)₃·2H₂O dendrites, which are tree-like structures with a long central trunk and secondary branches. researchgate.net These intricate structures were synthesized via a simple hydrothermal method without the need for any surfactants, using FeCl₃·7H₂O and NaH₂PO₄ as starting materials. researchgate.net The study of such syntheses reveals how experimental parameters can be tuned to control the evolution from simple particles to complex, branched architectures. researchgate.net Similarly, iron (III) hydroxyl-phosphates with structures related to the mineral lipscombite have been synthesized solvothermally, demonstrating the rich crystal chemistry accessible through these methods. acs.org

The synthesis of this compound can proceed through either direct crystallization or via an intermediate amorphous phase, and the ability to control this pathway is crucial for tailoring the final material's properties. acs.orgnih.gov The formation of an amorphous precursor is a key step in nonclassical crystallization pathways. acs.org Studies on the formation of orthorhombic FePO₄·2H₂O from β-FeOOH nanorods show that the process involves an interfacial reaction that forms an amorphous layer of iron phosphate, which subsequently crystallizes over time. rsc.orgethz.ch In contrast, the formation of the monoclinic phase involves a more direct and rapid dissolution-precipitation mechanism. rsc.orgethz.ch

It is possible to selectively synthesize either amorphous or crystalline iron phosphate. For example, by adjusting the pH during a simple low-temperature synthesis, one can obtain crystalline FePO₄ nanoparticles at a final pH of 1.0, while an amorphous form is produced at a final pH of 8.0. researchgate.net Research has shown that amorphous FePO₄ can exhibit better electrochemical activity than its crystalline counterparts due to its disordered structure and more open framework for ion transport. researchgate.net The transformation of a metastable amorphous ferrous phosphate (AFEP) intermediate to crystalline vivianite (B12648973) (Fe₃(PO₄)₂·8H₂O) is driven by the incorporation and rearrangement of water molecules and ions within the amorphous solid. acs.orgnih.gov Several distinct crystalline hydrated iron(III) phosphates, including strengite and metastrengite, have been prepared as pure powders by carefully controlling the pH during precipitation in aqueous solutions. acs.org

Table 2: Conditions for Amorphous vs. Crystalline Phase Synthesis

| Phase | Synthesis Conditions | Precursor/Intermediate | Source(s) |

|---|---|---|---|

| Amorphous | Final pH of 8.0 in low-temperature synthesis. | Direct precipitation. | researchgate.net |

| Amorphous | Transient intermediate phase at lower supersaturation. | Amorphous Ferrous Phosphate (AFEP). | acs.orgnih.gov |

| Crystalline (Orthorhombic) | Low P/Fe ratio (<1.8); involves an interfacial reaction. | Amorphous iron phosphate layer on β-FeOOH. | rsc.orgethz.ch |

| Crystalline (Monoclinic) | High P/Fe ratio (8.9); involves fast dissolution-precipitation. | Dissolved iron and phosphate ions. | rsc.orgethz.ch |

| Crystalline (Strengite, Metastrengite) | Precipitation in aqueous solutions under controlled pH. | Dissolved iron and phosphate ions. | acs.org |

Hierarchical Crystal Architectures

Purification and Isolation Strategies

The final step in the synthesis of this compound involves its purification and isolation from the reaction mixture. Standard laboratory procedures typically include separating the solid product from the solution by filtration, followed by thorough washing and drying. ethz.chgoogle.com The washing step is critical for removing unreacted precursors, soluble byproducts, and impurities. Deionized water is commonly used for washing the filtered precipitate multiple times. ethz.chgoogle.com After washing, the purified product is dried to remove residual water. This can be done by heating in an oven, for example at 80°C, or under vacuum at a specified temperature to yield the final hydrated compound. ethz.chgoogle.com

For applications requiring high purity, such as in battery materials, more advanced purification strategies are employed. These methods focus on removing specific contaminants, particularly metallic or magnetic impurities. mdpi.comgoogle.com One approach involves the isolation and purification of an intermediate product during a multi-step synthesis to enhance the purity of the final iron phosphate. google.com Another effective technique is the use of magnetic traps at various stages of the process to capture and remove magnetic impurities. google.com Acid leaching is another powerful purification method, particularly for iron phosphate recovered from waste materials. mdpi.com By dissolving the material in an acid like sulfuric acid or phosphoric acid, impurity metals can be selectively leached out, significantly increasing the purity of the iron phosphate, which then recrystallizes as a hydrated phase. mdpi.com

Table 3: Purification Techniques for this compound

| Technique | Description | Impurities Removed | Source(s) |

|---|---|---|---|

| Filtration and Washing | Solid product is filtered and washed repeatedly, typically with deionized water. | Soluble byproducts, unreacted precursors. | ethz.chgoogle.com |

| Drying | Washed product is dried in an oven or under vacuum to remove solvent. | Residual water/solvent. | ethz.chgoogle.com |

| Magnetic Separation | Use of magnetic traps during the reaction or on the final product slurry. | Metallic and magnetic impurities. | google.com |

| Acid Leaching | Dissolving impure material in acid (e.g., H₂SO₄, H₃PO₄) to selectively remove contaminants. | Impurity metals such as Al, Cu, Ca, and Ni. | mdpi.com |

| Intermediate Isolation | A multi-step synthesis where an intermediate compound is isolated and purified before the final reaction. | Impurities from initial reactants. | google.com |

Structural Characterization and Phase Transformation Studies of Iron Iii Phosphate Hydrate

Advanced Diffraction Techniques for Structural Elucidation

Diffraction methods are fundamental in determining the crystal structure and phase purity of iron(III) phosphate (B84403) hydrate (B1144303).

Powder X-ray Diffraction (PXRD) is a primary tool for identifying the crystalline phases of iron(III) phosphate hydrate and assessing their purity. For instance, the synthesis of a new crystalline form, FePO₄·H₂O, was confirmed by comparing its experimental PXRD pattern with calculated patterns, showing a good match and confirming its isostructural relationship with VPO₄·H₂O and MnPO₄·H₂O. acs.orgresearchgate.net Studies on the precipitation of iron(III) phosphate dihydrate (FePO₄·2H₂O) have shown that the initial product is often amorphous, as indicated by the absence of sharp diffraction peaks in the PXRD pattern. mdpi.com Over time, characteristic diffraction peaks appear and intensify, signifying a phase transition to a crystalline form. mdpi.com

The monoclinic structure of FePO₄·2H₂O, with a P21/n space group, is identified by its characteristic peaks at specific 2θ angles, which align with standard data from the JCPDS file No. 15-0390. mdpi.comresearchgate.net The crystallinity of the material gradually increases with reaction time, a process that can be monitored by the sharpening and increasing intensity of these peaks. mdpi.com Furthermore, PXRD is crucial in studying phase transitions under different conditions, such as thermal treatment. For example, temperature-controlled X-ray diffraction has been used to identify the stability domains of various FePO₄ polymorphs. researchgate.net The technique can also confirm the amorphous or crystalline nature of synthesized iron phosphate materials. nih.gov For instance, the absence of intense, broad peaks in the XRD pattern of a synthesized iron phosphate powder confirmed its amorphous nature. nih.gov Conversely, sharp diffraction peaks indicate a crystalline structure. google.com

| Characteristic Peak (2θ) | Reference |

|---|---|

| 17.18° | mdpi.com |

| 18.88° | mdpi.com |

| 19.94° | mdpi.com |

Neutron diffraction offers a unique advantage in locating light atoms, particularly hydrogen, within a crystal structure, which is challenging with X-ray diffraction. A neutron diffraction study of FePO₄·H₂O was instrumental in determining the positions of the hydrogen atoms. acs.orgresearchgate.net The study revealed that the two hydrogen atoms are bonded to the oxygen atoms shared by two adjacent FeO₆ octahedra, forming "H₂O-like" groups. acs.orgresearchgate.net This arrangement leads to significant distortion of the FeO₆ octahedra. acs.orgresearchgate.net

The power of neutron diffraction is further highlighted in its ability to probe structural phase transitions. For a deuterated diamin iron(III) phosphate, Fe(ND₃)₂PO₄, powder neutron diffraction (PND) data analysis detailed a structural phase transition from an orthorhombic (Pnma space group) to a monoclinic structure (P2₁/n space group) below 226(5) K. nih.gov Neutron diffraction is also sensitive to magnetic ordering, revealing a magnetic phase transition in the same compound at 22 K. nih.gov The technique is so precise that it can resolve lightweight hydrogen atoms even with the high incoherent scattering background they produce, as demonstrated in the study of H₂VOPO₄. osti.gov This capability is crucial for understanding the role of hydrogen in the structure and properties of hydrated compounds.

Single-crystal X-ray diffraction provides the most detailed and accurate crystal structure information. The crystal structure of a diamin iron(III) phosphate, Fe(NH₃)₂PO₄, was determined using single-crystal X-ray diffraction data, revealing an orthorhombic system with the Pnma space group at room temperature. nih.gov This technique has also been used to redetermine the structures of iron(III) phosphate hydrates and to characterize new iron(III) phosphate oxalate (B1200264) polymorphs. researchgate.netrsc.org For instance, two new iron(III) phosphate oxalates were isolated and their crystal structures were determined from single-crystal X-ray diffraction, revealing a three-dimensionally connected network in one and a layered structure in the other. rsc.org The precise atomic coordinates and bond lengths obtained from single-crystal diffraction are essential for understanding the material's properties.

Neutron Diffraction for Hydrogen Localization and Structural Details

Spectroscopic Investigations of Bonding and Local Environments

Spectroscopic techniques are invaluable for probing the local atomic environments, chemical bonding, and vibrational modes within this compound.

Fourier Transform Infrared (FTIR) spectroscopy is widely used to identify the functional groups present in iron(III) phosphate hydrates. The FTIR spectra of these compounds are characterized by several distinct absorption bands. The broad peak observed in the range of 3000-3500 cm⁻¹ is attributed to the O-H stretching vibrations of water molecules and hydroxyl groups. mdpi.comresearchgate.net A band around 1600-1640 cm⁻¹ corresponds to the H-O-H bending vibration of water. mdpi.comnih.gov

The phosphate group (PO₄³⁻) exhibits characteristic vibrations as well. The asymmetric stretching vibration of the P-O bond is typically observed around 1030-1060 cm⁻¹. researchgate.netresearchgate.net The symmetric stretching of the PO₄ group appears at lower wavenumbers. researchgate.net For example, in one study, the asymmetric stretching vibration of the PO₄³⁻ group was detected at approximately 1060 cm⁻¹, while a band at 1020 cm⁻¹ was assigned to the symmetrical PO₄ stretching mode. researchgate.net Bending vibrations of the O-P-O bonds are found at lower frequencies, such as around 513 cm⁻¹ or 520 cm⁻¹. mdpi.comresearchgate.net The stretching of the Fe-O bond is assigned to a band around 577 cm⁻¹. researchgate.net FTIR can also track phase transformations; for instance, the appearance of a new peak at 750 cm⁻¹ during the crystallization of FePO₄·2H₂O indicated the formation of a more ordered structure due to the coupling between PO₄³⁻ and Fe-O vibrations. mdpi.com

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 3000-3500 | O-H stretching (water/hydroxyl) | mdpi.comresearchgate.net |

| 1600-1640 | H-O-H bending (water) | mdpi.comnih.gov |

| 1030-1060 | Asymmetric P-O stretching | researchgate.netresearchgate.net |

| ~1020 | Symmetric PO₄ stretching | researchgate.net |

| ~750 | P-O vibration (coupling with Fe-O) | mdpi.com |

| ~577 | Fe-O stretching | researchgate.net |

| ~520 | O-P-O bending | researchgate.net |

Raman spectroscopy provides complementary information to FTIR, particularly for symmetric vibrations. The Raman spectra of iron phosphate compounds show intense peaks between 910 and 1010 cm⁻¹ corresponding to the symmetric stretching mode of PO₄ tetrahedra. researchgate.net For example, FePO₄ exhibits a symmetric stretching mode at 1009 cm⁻¹. researchgate.net In a study of FePO₄·H₂O, the vibrational modes were analyzed to confirm the nature of the -OH and -H₂O groups. acs.orgresearchgate.net

Raman spectroscopy is also a powerful tool for studying phase transformations. The transformation from amorphous to monoclinic FePO₄·2H₂O can be monitored by the appearance and evolution of characteristic Raman peaks. mdpi.com A standard curve can be constructed by correlating the intensity of a characteristic peak with the mass fraction of the crystalline phase, allowing for a quantitative analysis of the transformation kinetics. mdpi.com The technique has also been used to study the structure of iron phosphate glasses, where the positions of Raman peaks can be correlated with average P-O bond distances. researchgate.net For instance, the average P-O bond distance is estimated to decrease as the O/P ratio increases in iron phosphate glasses, which is consistent with diffraction studies. researchgate.net

X-ray Absorption Spectroscopy (XAS) and EXAFS for Oxidation State and Coordination

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local atomic structure of materials, providing information on the oxidation state and coordination environment of a specific element. The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is particularly sensitive to the oxidation state and coordination geometry of the absorbing atom. In studies of this compound, the Fe K-edge XANES spectra are utilized to confirm the +3 oxidation state of iron. Theoretical investigations of the P K-edge XANES spectrum of FePO₄·2H₂O have shown a pre-edge transition at 2150.1 eV and a white line at 2154.2 eV. slu.se These features are sensitive to the local coordination environment, and analysis reveals that different coordination shells of phosphorus, up to a distance of 5–6 Å, contribute to distinct features in the XANES spectra. slu.se This high structural sensitivity allows for the differentiation between nearly isostructural crystal phases of the same compound. slu.se

Extended X-ray Absorption Fine Structure (EXAFS) analysis provides quantitative information about the local atomic environment, including bond distances and coordination numbers. For amorphous iron(III) phosphate (FePO₄·xH₂O), EXAFS data, in conjunction with Pair Distribution Function (PDF) analysis of total X-ray scattering, is consistent with a local structure similar to strengite (FePO₄·2H₂O). researchgate.net This structure consists of isolated FeO₆ octahedra that are corner-linked to PO₄ tetrahedra, with a determined Fe–P distance of 3.25(1) Å. researchgate.net The analysis of amorphous ferric phosphate (AFP) lacked Fe-Fe pair correlations at approximately 3.6 Å, which would have been indicative of corner-sharing FeO₆ octahedra, further supporting a local strengite-like structure. researchgate.net

The combination of XANES and EXAFS provides a comprehensive picture of the short-range order in both crystalline and amorphous forms of this compound, confirming the Fe(III) oxidation state and elucidating the coordination of iron with surrounding phosphate tetrahedra. slu.seresearchgate.net

Mössbauer Spectroscopy for Iron Oxidation States and Magnetic Ordering

Mössbauer spectroscopy is a highly sensitive technique for determining the oxidation state, spin state, and magnetic properties of iron-containing compounds. In the context of this compound, ⁵⁷Fe Mössbauer spectroscopy is instrumental in confirming the trivalent state of iron and investigating magnetic phenomena.

At room temperature, the Mössbauer spectra of paramagnetic Fe(III) phosphates typically exhibit a quadrupole doublet, characteristic of high-spin iron(III) in a distorted coordination environment. researchgate.netcolostate.edu For instance, the Mössbauer spectrum of rust from the Delhi iron pillar, which contains crystalline iron hydrogen phosphate hydrate, confirmed that the iron was in the ferric state, indicating it is a stable corrosion product. capes.gov.br Similarly, studies on synthetic iron(III) phosphate pigments heated to various temperatures show that the Mössbauer results exclusively indicate the presence of Fe(III). researchgate.net

Mössbauer spectroscopy is also crucial for studying magnetic ordering at low temperatures. For anhydrous trigonal α-FePO₄, Mössbauer spectra measured between 24.5 K and 300 K show a paramagnetic quadrupole doublet. researchgate.net However, at 24.0 K, the spectrum reveals the onset of antiferromagnetic exchange. researchgate.net At even lower temperatures (4.2 K and 16 K), a single magnetic sextet is observed, which is indicative of a magnetically ordered state. researchgate.net These findings, corroborated by magnetic susceptibility and neutron diffraction data, have revealed a novel spin reorientation transition at 17 K between two different antiferromagnetic phases in anhydrous FePO₄. researchgate.net The parameters extracted from Mössbauer spectra, such as isomer shift, quadrupole splitting, and magnetic hyperfine splitting, are essential for identifying specific iron phosphate phases and understanding their electronic and magnetic structure. numberanalytics.comwikipedia.org

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the local atomic environment, structure, and dynamics in solid materials. nih.govwhiterose.ac.uk For this compound, ³¹P and ⁷Li (in lithiated analogues) are common nuclei for NMR studies.

Due to the paramagnetic nature of the Fe³⁺ ions, the NMR signals of nearby nuclei, like ³¹P, experience significant shifts, known as hyperfine shifts. researchgate.netresearchgate.net These shifts are highly sensitive to the local electronic and geometric structure. For example, the ³¹P chemical shift of strengite (FePO₄·2H₂O) is observed at approximately 15,800 ppm, which is far from the typical range for diamagnetic phosphates. researchgate.net A combined experimental and theoretical NMR study on a range of paramagnetic Fe(III) phosphates, including strengite and phosphosiderite (both FePO₄·2H₂O polymorphs), has demonstrated the ability to correlate these large hyperfine shifts with specific local environments. researchgate.net

The presence of a single peak in the ³¹P NMR spectrum of some iron(III) phosphate systems suggests a rapid equilibrium between bound and free phosphate. researchgate.net Furthermore, ³¹P Magic Angle Spinning (MAS) NMR studies on the LiFePO₄/FePO₄ system have provided evidence for Li⁺-Fe²⁺ interactions and have been used to investigate ion and electron mobility in metastable phases at different temperatures. acs.org The significant broadening of NMR spectra in iron-bearing minerals is a known effect of the dipole-dipole interaction between the nuclear and electron magnetic moments of the paramagnetic Fe centers. researchgate.net

Microscopic and Morphological Characterization

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a fundamental technique for visualizing the surface morphology, particle size, and aggregation state of this compound powders. Various synthesis methods lead to a wide array of morphologies.

For example, this compound synthesized by precipitation can exhibit a sponge-like structure composed of nanoparticles with an average size of 30 nm. researchgate.net Other precipitation methods have yielded irregular shapes with porous surfaces, spherical and near-spherical particles, and layered or flake-like structures. srce.hrresearchgate.net Hydrothermal synthesis has been used to produce diverse and controllable morphologies, including branch-like, flower-like, and spherical structures, by varying the molar ratios of precursors like FeCl₃ and KH₂PO₄. rsc.org The branch-like structures were observed to be composed of four main branches with lengths of about 10 µm and widths of 2 µm, while flower-like particles (around 10 µm in diameter) were formed from smaller 200 nm branch structures. rsc.org Spherical FePO₄ with a diameter of 15 µm was composed of even smaller nanoparticles (<50 nm). rsc.org

The morphology of the precursor this compound can significantly influence the properties of materials derived from it, such as LiFePO₄ for batteries. For instance, spherical FePO₄·xH₂O precursor powders with controlled size distributions (e.g., 4 µm and 12 µm) have been synthesized, showing non-agglomerated and well-dispersed spherical particles. iieta.org In another study, FePO₄ precursors prepared at 30 °C and 80 °C both showed irregular shapes with porous surfaces. srce.hr The calcination of hydrated iron phosphate can also alter the morphology, with studies showing that the particles of the anhydrous form are larger than those of the hydrate. bioline.org.br

Table 1: Morphologies of this compound Observed by SEM

| Synthesis Method | Observed Morphology | Particle Size/Dimensions | Reference |

|---|---|---|---|

| Precipitation | Sponge-like structure | ~30 nm | researchgate.net |

| Hydrothermal | Branch-like | Length: ~10 µm, Width: ~2 µm | rsc.org |

| Hydrothermal | Flower-like | Diameter: ~10 µm (from 200 nm branches) | rsc.org |

| Hydrothermal | Sphere | Diameter: ~15 µm (from <50 nm particles) | rsc.org |

| Controlled Crystallization | Spherical, non-agglomerated | 4 µm and 12 µm | iieta.org |

| Precipitation (Ethanol system) | Irregular shape, porous surface | Not specified | srce.hr |

| Precipitation (with yeast cells) | Layered grains | Length: 4.8 µm, Width: 2.8 µm | researchgate.net |

Transmission Electron Microscopy (TEM) for Nanoscale Structure and Morphology

Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, allowing for the detailed characterization of the nanoscale structure, crystallinity, and morphology of this compound. TEM analysis can reveal the primary particle size, shape, and how these primary particles aggregate to form larger structures.

Studies have shown that amorphous FePO₄·2H₂O can be composed of nanoparticles with good dispersity and a narrow size distribution. researchgate.net In one synthesis, amorphous FePO₄·xH₂O powders were found to consist of nearly spherical nanoparticles with a monodisperse size distribution of about 50 nm in diameter, which often formed aggregates. acs.org Virus-templated synthesis has been used to create a-FePO₄·H₂O nanowires with particle sizes of 10–20 nm. engineerbiology.org

TEM has also been employed to visualize the structure of composite materials. For example, a FePO₄·nH₂O/carbon nanotube (CNT) coaxial nanocomposite was shown to have an approximately 15 nm-thick layer of amorphous FePO₄·nH₂O coating the CNTs. wordpress.com During TEM observation under a focused electron beam, the FePO₄·nH₂O layer was seen to shrink rapidly, with small pores appearing, suggesting a porous structure resulting from the removal of hydrated water during heat treatment. wordpress.com In other work, TEM imaging of FePO₄ prepared with a yeast cell template showed that at 80 °C, the iron phosphate nanoparticles aggregated into clusters where individual particles were difficult to distinguish. researchgate.net

Thermal Analysis of this compound

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are essential for studying the dehydration process and phase transformations of this compound upon heating.

TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA curves typically show a significant weight loss corresponding to the removal of water molecules. The process often occurs in stages, representing the loss of physically adsorbed surface water and chemically bound (crystalline) water. For example, a study on FePO₄·2H₂O showed a weight loss between ambient temperature and 235.37 °C, which was attributed to the elimination of crystallization water. bioline.org.br Another TGA of a-FePO₄·H₂O templated on a virus showed weight loss below 200 °C due to structural water. engineerbiology.org In some cases, more than two water molecules per formula unit are observed, with the excess considered to be adsorbed on the powder's surface. acs.orgresearchgate.net For an as-synthesized FePO₄·nH₂O, the hydrated water content was determined to be 31.4 wt%, corresponding to n=4. wordpress.com

DTA or Differential Scanning Calorimetry (DSC) measures the difference in temperature between a sample and a reference material, revealing exothermic (heat releasing) and endothermic (heat absorbing) transitions. The dehydration of this compound is an endothermic process. For instance, DSC curves for FePO₄·2H₂O precursors showed endothermic peaks at 182.2 °C and 141.9 °C, corresponding to the loss of two water molecules. uea.ac.uk Following dehydration, further heating can induce crystallization of the amorphous anhydrous FePO₄ into various crystalline polymorphs. This is typically an exothermic process. DSC analysis has shown exothermic peaks at 547.45 °C and 553.64 °C, indicating a crystal structure transformation in the dehydrated material. uea.ac.uk The thermal behavior is critical as amorphous FePO₄ is often more electrochemically active than its crystalline counterparts. wordpress.com

Table 2: Thermal Events in this compound

| Material | Technique | Temperature Range / Peak | Observed Event | Reference |

|---|---|---|---|---|

| FePO₄·2H₂O | TGA/DTG | Ambient to 235.37 °C (DTG peak at 78.89 °C) | Elimination of crystallization water | bioline.org.br |

| a-FePO₄·H₂O (on virus template) | TGA | Below 200 °C | Weight loss from structural water | engineerbiology.org |

| FePO₄·nH₂O (as-synthesized) | TGA | Up to 500 °C | ~15% weight loss (n=4 initially) | wordpress.com |

| FePO₄·2H₂O Precursor I | DSC | 182.2 °C (endothermic) | Loss of two water molecules | uea.ac.uk |

| FePO₄·2H₂O Precursor II | DSC | 141.9 °C (endothermic) | Loss of two water molecules | uea.ac.uk |

| FePO₄·2H₂O Precursor I | DSC | 547.45 °C (exothermic) | Crystal structure transformation | uea.ac.uk |

| FePO₄·2H₂O Precursor II | DSC | 553.64 °C (exothermic) | Crystal structure transformation | uea.ac.uk |

| FePO₄·2H₂O | TGA | Below 190 °C to ~380 °C | Total weight loss of 21.59-22.5% (removal of crystal water) | uea.ac.uk |

Thermogravimetric Analysis (TGA) for Hydration and Decomposition

Thermogravimetric Analysis (TGA) is a crucial technique for quantifying the water content and observing the decomposition patterns of this compound. The analysis involves monitoring the mass of a sample as it is heated at a controlled rate. For iron(III) phosphate dihydrate (FePO₄·2H₂O), the TGA curve typically reveals a multi-stage weight loss process corresponding to the removal of both adsorbed and crystalline water.

Initial weight loss at lower temperatures is generally attributed to the desorption of physically adsorbed surface water. This is followed by more significant weight loss at higher temperatures, which corresponds to the removal of water of crystallization. Studies have shown that the dehydration of FePO₄·2H₂O occurs in distinct steps. One investigation reported a continuous weight loss between ambient temperature and 235.37°C, which was assigned to the elimination of crystallization water. bioline.org.br Another study detailed a two-step dehydration process: a loss of approximately one mole of water occurs from room temperature up to about 162°C, followed by a slower release of the second mole of water in the range of 162-400°C. researchgate.net For other forms, such as iron(III) hydroxide (B78521) phosphate hydrate, TGA has been used to determine the water content, showing a loss corresponding to about 1.15 moles of water per mole of the solid upon heating. iafss.org

The data below summarizes findings from TGA studies on iron(III) phosphate hydrates.

| Compound | Temperature Range (°C) | Observation | Reference |

|---|---|---|---|

| FePO₄·2H₂O | Ambient - 235.37 | Loss of crystallization water. | bioline.org.br |

| FePO₄·2H₂O | Room Temp - ~162 | Loss of ~1.0 mole of H₂O. | researchgate.net |

| FePO₄·2H₂O | 162 - 400 | Slow loss of the second mole of H₂O. | researchgate.net |

| Iron(III) hydroxide phosphate hydrate | Not specified | Weight loss equivalent to ~1.15 moles of H₂O. | iafss.org |

Differential Thermal Analysis (DTA) for Thermal Transitions

Differential Thermal Analysis (DTA) complements TGA by measuring the temperature difference between a sample and an inert reference material as they are heated. This technique identifies thermal events such as phase transitions, crystallization, and decomposition.

For iron(III) phosphate dihydrate, the DTA curve shows characteristic endothermic and exothermic peaks. An endothermic peak observed between 131°C and 162°C corresponds to the energy absorbed for the dehydration process, specifically the loss of the first molecule of water, which is consistent with TGA data. researchgate.net

At higher temperatures, a distinct exothermic peak appears, which is not associated with any significant mass loss in the corresponding TGA curve. This exotherm, reported at temperatures around 485°C or 722°C, signifies an internal structural rearrangement. researchgate.netresearchgate.net This event is attributed to the crystallization of the amorphous anhydrous FePO₄, formed after dehydration, into a more stable, ordered crystalline phase, such as the quartz-like polymorph. researchgate.netresearchgate.net

The table below presents key thermal transitions observed in DTA studies of this compound.

| Temperature (°C) | Peak Type | Interpretation | Reference |

|---|---|---|---|

| 131 - 162 | Endothermic | Dehydration (loss of first H₂O molecule). | researchgate.net |

| 485 | Exothermic | Crystallization of amorphous FePO₄. | researchgate.net |

| 722 | Exothermic | Crystallization of amorphous FePO₄ into crystalline phases. | researchgate.netresearchgate.net |

In Situ Thermal X-ray Diffraction

In situ thermal X-ray diffraction (XRD) is a powerful technique used to monitor the crystallographic changes in a material as a function of temperature in real-time. This method provides direct evidence of phase transformations, identifies intermediate phases, and determines the thermal stability ranges of different polymorphs. acs.org

For iron(III) phosphate hydrates, in situ XRD studies have been instrumental in mapping the structural evolution during heating. For example, such monitoring from room temperature up to 1100 K has been used to establish the thermal stability of related compounds like diamin iron(III) phosphate, which remains stable up to approximately 440 K before decomposing. nih.govcinn.escinn.esnih.gov

These experiments allow for the direct observation of the transformation from an initial hydrated crystalline or amorphous state to various anhydrous FePO₄ polymorphs. acs.org The technique can track the loss of structural water and the subsequent crystallization of the amorphous intermediate into well-defined structures, such as the trigonal quartz-like FePO₄, upon annealing at elevated temperatures. researchgate.netacs.org This provides a clear pathway of the structural changes that complement the thermal data from TGA and DTA.

Phase Transformation Kinetics and Mechanisms

Amorphous-to-Crystalline Transitions

This compound frequently precipitates from aqueous solutions as a metastable amorphous solid. researchgate.net This amorphous precursor undergoes a phase transformation to a more thermodynamically stable crystalline form, a process that can be induced by thermal treatment or by aging in a solvent medium. researchgate.netmdpi.comimperial.ac.uk For example, amorphous FePO₄·2H₂O is known to convert to crystalline, quartz-like FePO₄ upon being annealed at 650°C. researchgate.net

The kinetics of this transformation are temperature-dependent. Studies on the transition of amorphous FePO₄·2H₂O to its monoclinic crystalline form have shown that an induction period precedes nucleation and growth. mdpi.comimperial.ac.uk This induction period is observed to shorten as the reaction temperature is increased. mdpi.comimperial.ac.uk

Interestingly, in certain applications, this amorphous-to-crystalline transition can be reversible. In the context of sodium-ion batteries, the insertion of sodium ions into a crystalline iron hydroxide phosphate hydrate framework can induce a major, reversible amorphization of the material. rsc.orgnih.govrsc.org The original crystallinity is regained upon the extraction of the sodium ions. rsc.orgnih.govrsc.org The mechanism for the initial amorphous-to-crystalline transformation can follow a nonclassical pathway, involving hydration-induced nucleation driven by the incorporation and rearrangement of water molecules and ions within the amorphous precursor phase. nih.govacs.org

Johnson-Mehl-Avrami (JMA) Kinetic Modeling

The Johnson-Mehl-Avrami (JMA) model is a widely accepted mathematical framework for analyzing the kinetics of solid-state phase transformations, particularly amorphous-to-crystalline transitions which proceed by nucleation and growth. researchgate.netscience.gov This model has been successfully applied to describe the transformation kinetics of this compound. mdpi.comimperial.ac.ukresearchgate.netresearchgate.net

In the JMA model, the fraction of transformed material, α, as a function of time, t, is described by the equation: α(t) = 1 - exp[-(kt)ⁿ] where 'k' is the rate constant and 'n' is the Avrami exponent, which provides insight into the nucleation mechanism and dimensionality of crystal growth.

Kinetic studies on the transformation of amorphous FePO₄·2H₂O to its monoclinic form have shown that the process can be accurately described by the JMA model. mdpi.comimperial.ac.uk The findings indicate that the transformation rate constant increases with rising temperature. mdpi.comimperial.ac.uk The activation energy for this specific phase transformation was calculated to be 9.619 kJ/mol. mdpi.comimperial.ac.ukresearchgate.net The value of the Avrami exponent (n) can indicate the nature of the nucleation and growth, such as one-dimensional or two-dimensional growth mechanisms. researchgate.net

The table below summarizes kinetic parameters obtained from JMA modeling of this compound transformations.

| Transformation | Kinetic Model | Activation Energy (Ea) | Key Finding | Reference |

|---|---|---|---|---|

| Amorphous to Monoclinic FePO₄·2H₂O | Johnson-Mehl-Avrami (JMA) | 9.619 kJ/mol | The transformation rate constant increases with temperature. | mdpi.comimperial.ac.ukresearchgate.net |

| Thermal Decomposition of FePO₄·2H₂O | Johnson-Mehl-Avrami (JMA) | Not specified | The reaction follows nucleation and growth mechanisms with n > 1. | researchgate.net |

Rate-Limiting Steps in Phase Transformations

Identifying the rate-limiting step is essential for understanding and controlling the mechanism of phase transformations. For the amorphous-to-crystalline transition of iron(III) phosphate dihydrate in a solution, the rate-limiting step has been identified as the dissolution of the precursor amorphous phase. mdpi.comimperial.ac.ukresearchgate.netresearchgate.netdntb.gov.ua

Influence of Temperature and pH on Transformation Kinetics